Enviroxime
Overview
Description
Enviroxime (LY 122772) is a selective phosphatidylinositol 4-kinase type IIIβ inhibitor with antiviral potency against enteroviruses . It inhibits coxsackievirus B3-, rhinovirus-, or poliovirus-induced plaque formation in HeLa monolayer cell cultures .
Synthesis Analysis
A series of vinylacetylene analogs of Enviroxime was synthesized . The new compounds are potent inhibitors of poliovirus in tissue culture . Cross-sensitivity with Enviroxime-derived mutants shows that the new compounds have the same mechanism of action as Enviroxime .Molecular Structure Analysis
The molecular formula of Enviroxime is C17H18N4O3S . Its molecular weight is 358.4 g/mol . The IUPAC name is (NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine .Chemical Reactions Analysis
Enviroxime preferentially inhibits synthesis of the viral plus strand . It also inhibits the initiation of plus-strand RNA synthesis as measured by the addition of [32P]uridine to 3AB in poliovirus crude replication complexes .Physical And Chemical Properties Analysis
Enviroxime is a substituted benzimidazole derivative with activity against rhinoviruses and enteroviruses . It is a kinase inhibitor that targets viral protein 3A and 3AB .Scientific Research Applications
Antiviral Mechanism Against Rhinoviruses and Enteroviruses
Enviroxime exhibits significant antiviral properties, particularly against rhinoviruses and enteroviruses. Research has shown that enviroxime inhibits viral replication by targeting a specific protein coding region. This compound has been used in studies involving poliovirus and rhinovirus as model systems, providing insights into its mechanism of action. It appears to interfere with RNA replication or protein processing by affecting the 3A coding region of these viruses. This has been supported by experiments indicating that enviroxime preferentially inhibits the synthesis of the viral plus strand, a critical step in viral replication (Heinz & Vance, 1995).
Development and Testing of Analogs
The synthesis and study of enviroxime analogs have been an area of interest, aiming to understand its critical functionality and role in antiviral activity. Researchers have synthesized C2-substituted analogs to identify active functionalities and understand their effects on antiviral activity. This research is significant for the development of more effective antiviral agents based on the enviroxime structure (Victor et al., 1997).
Targeting Host Phosphatidylinositol 4-Kinase
Enviroxime targets host phosphatidylinositol 4-kinase III beta (PI4KB) activity, which is crucial for its antipicornavirus activity. Research has identified oxysterol-binding protein (OSBP) as a target of minor enviroxime-like compounds, suggesting a broader range of potential cellular targets and mechanisms by which enviroxime and its analogs may exert their antiviral effects (Arita et al., 2013).
Clinical Trials and Therapeutic Use
Clinical trials have been conducted to evaluate the therapeutic effectiveness of enviroxime. Although its in vitro antiviral activity is well-established, the results in clinical settings have been variable. Studies have explored its use as a nasal spray and in other formulations to combat rhinovirus infections, but with mixed outcomes in terms of reducing symptoms and infection rates (Phillpotts et al., 1981).
Future Directions
properties
IUPAC Name |
(NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXBHQELWQLHF-CAPFRKAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC=C3)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222628 | |
Record name | Enviroxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enviroxime | |
CAS RN |
63198-97-0, 72301-79-2 | |
Record name | Viroxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063198970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enviroxime [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072301792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ENVIROXIME | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Enviroxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENVIROXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133013L556 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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